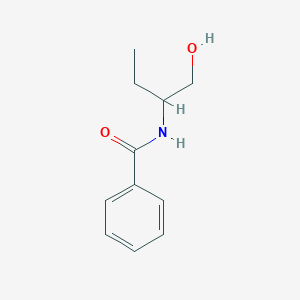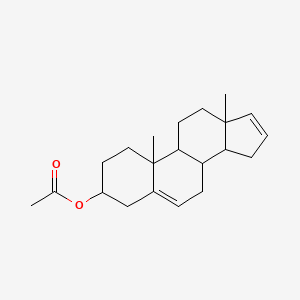![molecular formula C14H13ClN4O B11991655 N'-[(E)-(2-chlorophenyl)methylidene]-5-cyclopropyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11991655.png)
N'-[(E)-(2-chlorophenyl)methylidene]-5-cyclopropyl-1H-pyrazole-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-CYCLOPROPYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-CHLORO-BENZYLIDENE)-HYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYCLOPROPYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-CHLORO-BENZYLIDENE)-HYDRAZIDE typically involves the following steps:
Formation of 5-CYCLOPROPYL-2H-PYRAZOLE-3-CARBOXYLIC ACID: This can be achieved through cyclization reactions involving appropriate precursors.
Condensation with 2-CHLORO-BENZALDEHYDE: The carboxylic acid is then reacted with 2-chloro-benzaldehyde in the presence of a suitable catalyst to form the benzylidene derivative.
Hydrazide Formation: The final step involves the reaction of the benzylidene derivative with hydrazine or a hydrazine derivative to form the hydrazide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 5-CYCLOPROPYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-CHLORO-BENZYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
相似化合物的比较
Similar Compounds
5-CYCLOPROPYL-2H-PYRAZOLE-3-CARBOXYLIC ACID HYDRAZIDE: Lacks the benzylidene group.
2-CHLORO-BENZYLIDENE-HYDRAZIDE: Lacks the pyrazole and cyclopropyl groups.
Uniqueness
The unique combination of the cyclopropyl, pyrazole, and benzylidene groups in 5-CYCLOPROPYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-CHLORO-BENZYLIDENE)-HYDRAZIDE may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
属性
分子式 |
C14H13ClN4O |
|---|---|
分子量 |
288.73 g/mol |
IUPAC 名称 |
N-[(E)-(2-chlorophenyl)methylideneamino]-5-cyclopropyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H13ClN4O/c15-11-4-2-1-3-10(11)8-16-19-14(20)13-7-12(17-18-13)9-5-6-9/h1-4,7-9H,5-6H2,(H,17,18)(H,19,20)/b16-8+ |
InChI 键 |
QVZWODFYTIMPMQ-LZYBPNLTSA-N |
手性 SMILES |
C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=CC=CC=C3Cl |
规范 SMILES |
C1CC1C2=CC(=NN2)C(=O)NN=CC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{(2Z,4E)-1-[(4-methoxyphenyl)amino]-1-oxo-5-phenylpenta-2,4-dien-2-yl}benzamide](/img/structure/B11991585.png)



![N-{3-[(heptafluoropropyl)sulfanyl]phenyl}-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B11991604.png)
![N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}tetradecanamide](/img/structure/B11991619.png)

![2-(4-Methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991631.png)
![3,5-dinitro-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B11991633.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11991647.png)
![5-(3-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991656.png)
![2-fluoro-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11991659.png)

